molecular formula C17H20N2O3S B4169345 N-mesityl-2-[(methylsulfonyl)amino]benzamide

N-mesityl-2-[(methylsulfonyl)amino]benzamide

Cat. No. B4169345
M. Wt: 332.4 g/mol
InChI Key: OIFRCASIGJUXGK-UHFFFAOYSA-N
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Description

N-mesityl-2-[(methylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSAB is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP. Inhibition of this interaction has been shown to have anti-cancer effects, making MSAB a promising candidate for cancer treatment.

Mechanism of Action

N-mesityl-2-[(methylsulfonyl)amino]benzamide targets the protein-protein interaction between STAT3 and CBP, which is involved in the regulation of gene expression and cell proliferation. By inhibiting this interaction, N-mesityl-2-[(methylsulfonyl)amino]benzamide prevents the activation of STAT3 and downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-mesityl-2-[(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-mesityl-2-[(methylsulfonyl)amino]benzamide inhibits the activation of STAT3 and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-mesityl-2-[(methylsulfonyl)amino]benzamide has been shown to modulate the immune system, leading to increased anti-tumor immunity.

Advantages and Limitations for Lab Experiments

N-mesityl-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, N-mesityl-2-[(methylsulfonyl)amino]benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential off-target effects.

Future Directions

There are several future directions for research on N-mesityl-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of N-mesityl-2-[(methylsulfonyl)amino]benzamide analogs with improved potency and selectivity. Another area of interest is the investigation of N-mesityl-2-[(methylsulfonyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, N-mesityl-2-[(methylsulfonyl)amino]benzamide could be explored for its potential to treat other diseases beyond cancer, such as inflammatory and autoimmune disorders. Overall, N-mesityl-2-[(methylsulfonyl)amino]benzamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Scientific Research Applications

N-mesityl-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been investigated for its potential to treat other diseases, such as inflammatory and autoimmune disorders.

properties

IUPAC Name

2-(methanesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-9-12(2)16(13(3)10-11)18-17(20)14-7-5-6-8-15(14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFRCASIGJUXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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